Intralipid

Description

Properties

IUPAC Name |

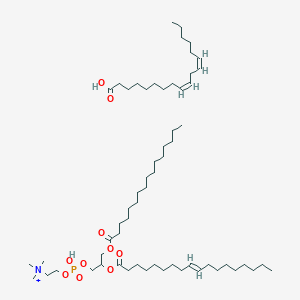

2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO8P.C18H32O2/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,40H,6-19,22-39H2,1-5H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p+1/b21-20+;7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACMUBKIFQNSDT-GAUHYDFOSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H115NO10P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701338964 | |

| Record name | Lipofundin S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1041.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68890-65-3 | |

| Record name | Lipofundin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipofundin S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Intralipid in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intralipid, a sterile fat emulsion composed of soybean oil, egg yolk phospholipids, and glycerin, has long been utilized in clinical settings for parenteral nutrition.[1][2] Beyond its role as a source of calories and essential fatty acids, a growing body of in vitro research has unveiled its complex and multifaceted mechanisms of action at the cellular level. This technical guide provides an in-depth exploration of the core mechanisms by which this compound influences cultured cells, offering valuable insights for researchers in various fields, including immunology, toxicology, and drug development. This document summarizes key findings, presents quantitative data in a structured format, provides detailed experimental protocols, and visualizes complex pathways and workflows.

Core Mechanisms of Action

This compound's effects in cell culture are not attributable to a single mode of action but rather a combination of biophysical and biochemical interactions. The primary mechanisms identified include immunomodulation, alteration of cell signaling pathways, metabolic reprogramming, and the "lipid sink" phenomenon.

Immunomodulation: A Double-Edged Sword

This compound exhibits significant immunomodulatory properties, with its effects varying depending on the cell type and experimental context.

One of the most well-documented effects is the suppression of Natural Killer (NK) cell cytotoxicity.[3][4] This is particularly relevant in the field of reproductive immunology, where excessive NK cell activity has been implicated in implantation failure.[4] In vitro studies have demonstrated that this compound can inhibit the killing of target cells by NK cells.[5] However, the impact on cytokine profiles is more complex. Some studies report a decrease in pro-inflammatory cytokines such as TNF-α, IL-2, and IL-1β, suggesting an anti-inflammatory effect. Conversely, other investigations have shown an increase in pro-inflammatory cytokines and chemokines like CCL2, CCL3, GM-CSF, G-CSF, IL-6, IL-21, and TNF in peripheral blood following this compound infusion.[6] This suggests that this compound's immunomodulatory role is highly context-dependent.

Modulation of Endothelial Cell Signaling and Nitric Oxide Production

In human umbilical vein endothelial cells (HUVECs), this compound has been shown to activate a specific signaling cascade that leads to the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This pathway is initiated by the entry of this compound into the cells via endocytosis, a process mediated by a CD36/caveolin-1 cell membrane receptor complex.[7] This is followed by the upregulation of downstream mediators, including a 340% increase in src-kinase-1 and a 52% increase in dynamin-2.[7] Ultimately, this leads to a 63% increase in the phosphorylation of endothelial nitric oxide synthase (eNOS), resulting in a 102% increase in NO production.[7]

The "Lipid Sink" Phenomenon in Toxicology

In the realm of toxicology, this compound is proposed to act as a "lipid sink," a mechanism primarily observed in vivo for reversing toxicity induced by lipophilic drugs.[8] The theory posits that by creating an expanded lipid compartment in the plasma, this compound sequesters lipophilic toxins, thereby reducing their bioavailability at target tissues.[8] This concept can be modeled in vitro to study the efficacy of this compound in mitigating drug-induced cytotoxicity.

Influence on Cellular Metabolism and Viability

As a lipid emulsion, this compound serves as a source of fatty acids for cultured cells, which can influence cellular metabolism. This can be particularly relevant for cells with high energy demands or for studies investigating metabolic pathways. The viability of cells in the presence of this compound is dose-dependent. While it can serve as a nutrient source, high concentrations can be cytotoxic.

Data Presentation

Quantitative Impact of this compound on Protein Expression in HUVECs

| Protein | Change in Expression/Activity | Citation |

| CD36 | 227% increase | [7] |

| Dynamin-2 | 52% increase | [7] |

| src-kinase-1 | 340% increase | [7] |

| Phospho-eNOS / eNOS ratio | 63% increase | [7] |

| Nitric Oxide (NO) | 102% increase in fluorescence | [7] |

In Vitro Effects of this compound on Cytokine and Chemokine Levels

| Cytokine/Chemokine | Direction of Change | Citation |

| TNF-α, IL-2, IL-1β | Decrease | |

| CCL2, CCL3, GM-CSF, G-CSF, IL-6, IL-21, TNF | Increase | [6] |

Experimental Protocols

Preparation of this compound for Cell Culture

Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound® 20% (A 20% IV Fat Emulsion)[9]

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Micropipettes and sterile tips

-

0.22 µm sterile syringe filter (optional, for small volumes)

-

Laminar flow hood

Protocol:

-

Perform all steps under aseptic conditions in a laminar flow hood.

-

Visually inspect the this compound emulsion for any signs of separation, "oiling out" (yellowish streaking or droplets), or particulate matter. Do not use if any of these are present.[9]

-

To prepare a working stock solution (e.g., 1%), dilute the 20% this compound solution in sterile PBS or your desired cell culture medium. For example, to make 10 mL of a 1% this compound solution, add 0.5 mL of 20% this compound to 9.5 mL of sterile diluent.

-

Mix gently by inverting the tube several times. Avoid vigorous vortexing, which can disrupt the emulsion.

-

For critical applications, the diluted this compound solution can be sterile-filtered through a 0.22 µm syringe filter, although this may be challenging with higher concentrations due to the lipid content.

-

Prepare fresh dilutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.[10]

NK Cell Cytotoxicity Assay with this compound

Objective: To assess the effect of this compound on the cytotoxic activity of Natural Killer (NK) cells against a target cell line (e.g., K562).

Materials:

-

Effector cells: Peripheral blood mononuclear cells (PBMCs) containing NK cells or isolated NK cells.

-

Target cells: K562 cell line (a human erythroleukemic line sensitive to NK cell-mediated lysis).

-

Complete RPMI-1640 medium supplemented with 10% FBS.

-

This compound stock solution (prepared as described above).

-

Cell viability stain (e.g., Propidium Iodide) or a fluorescence-based cytotoxicity assay kit.

-

96-well U-bottom plates.

-

Flow cytometer.

Protocol:

-

Target Cell Preparation: Label K562 cells with a fluorescent dye (e.g., CFSE) to distinguish them from the effector cells, according to the manufacturer's instructions. Resuspend the labeled K562 cells at a concentration of 1 x 10^5 cells/mL in complete RPMI medium.[11]

-

Effector Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend the PBMCs in complete RPMI medium.

-

Co-culture Setup:

-

In a 96-well U-bottom plate, add effector cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).[5]

-

Add the desired final concentrations of this compound to the wells containing the effector cells. Include a vehicle control (diluent without this compound).

-

Add 100 µL of the labeled K562 target cell suspension to each well.[11]

-

Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing).

-

-

Incubation: Centrifuge the plate at 120 x g for 2 minutes to facilitate cell-to-cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.[11]

-

Staining and Analysis:

-

After incubation, add a viability stain such as Propidium Iodide to the wells.

-

Analyze the samples by flow cytometry, gating on the fluorescently labeled target cells (K562).

-

Determine the percentage of dead target cells (Propidium Iodide positive) in each condition.

-

-

Calculation of Cytotoxicity:

-

Percent specific lysis = [(% experimental lysis - % spontaneous lysis) / (100 - % spontaneous lysis)] x 100.

-

Measurement of Nitric Oxide Production in HUVECs

Objective: To quantify the effect of this compound on nitric oxide (NO) production by Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs.

-

Endothelial cell growth medium.

-

This compound stock solution.

-

A fluorescent NO probe (e.g., DAF-FM diacetate) or a Griess Reagent System for nitrite determination.

-

Phenol red-free medium.

-

24-well or 96-well cell culture plates.

-

Fluorescence microscope or plate reader.

Protocol:

-

Cell Seeding: Seed HUVECs in 24-well or 96-well plates and culture until they reach approximately 80-90% confluency.

-

Serum Starvation (Optional but Recommended): To reduce basal NO levels, serum-starve the cells for 4-6 hours in a low-serum or serum-free medium prior to the experiment.[12]

-

This compound Treatment:

-

Wash the cells with pre-warmed PBS.

-

Add fresh phenol red-free medium containing the desired concentrations of this compound (e.g., 1%) and a vehicle control.

-

Incubate for the desired time period (e.g., 2 hours).[7]

-

-

NO Measurement (using DAF-FM diacetate):

-

After this compound treatment, load the cells with DAF-FM diacetate (e.g., 5 µM) for 30-60 minutes at 37°C in the dark.[13]

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh phenol red-free medium.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation/emission wavelengths appropriate for the probe (e.g., ~495/515 nm for DAF-FM).

-

-

NO Measurement (using Griess Reagent):

-

After this compound treatment, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant using a Griess Reagent System according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at ~540 nm.

-

Mandatory Visualizations

References

- 1. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asm.org [asm.org]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. rsc.org [rsc.org]

- 7. This compound™ Increases Nitric Oxide Release from Human Endothelial Cells during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. This compound Dosage Guide - Drugs.com [drugs.com]

- 10. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

The Role of Intralipid as a Lipid Sink in Toxicology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intravenous lipid emulsions (ILE), commercially known as Intralipid, have emerged as a critical intervention in clinical toxicology, primarily for the management of systemic toxicity caused by lipophilic drugs.[1][2][3] Initially recognized for its efficacy in treating local anesthetic systemic toxicity (LAST), its application has expanded to a broader range of drug overdoses where high lipid solubility is a key characteristic of the toxic agent.[1][3][4] This guide provides a comprehensive technical overview of the core mechanism behind this compound's antidotal effect—the "lipid sink" theory—and delves into the experimental evidence, protocols, and underlying cellular pathways.

The foundational principle of the lipid sink theory is the sequestration of lipophilic toxins within an expanded intravascular lipid phase created by the administration of ILE.[1][2][3] This partitioning effect effectively reduces the concentration of the free drug in the plasma, thereby limiting its access to target tissues and mitigating toxic effects.[1][2] While the lipid sink remains the most widely accepted mechanism, ongoing research suggests that this compound's benefits may also be attributed to other actions, including metabolic support and direct cardiotonic effects.

Mechanism of Action: The Lipid Sink and Beyond

The primary mechanism by which this compound is thought to counteract lipophilic drug toxicity is through the "lipid sink" phenomenon.[1][2][3] This theory posits that the intravenous administration of a lipid emulsion creates an expanded, intravascular lipid phase that acts as a compartment for sequestering lipophilic drug molecules.[1][2][3] This process is governed by the principles of pharmacokinetics and equilibrium.

The Core "Lipid Sink" Theory:

-

Creation of a Lipid Phase: The infusion of this compound, a 20% soybean oil-based emulsion, introduces a significant volume of lipid droplets into the bloodstream.[1][5]

-

Drug Partitioning: Highly lipophilic drugs, which readily distribute into fatty tissues, will preferentially partition into this newly created intravascular lipid phase.[1]

-

Concentration Gradient: This partitioning establishes a concentration gradient, drawing the drug from target tissues (such as the heart and brain) back into the circulation and into the lipid phase.[1]

-

Reduced Bioavailability: By sequestering the drug, the lipid sink effectively reduces the amount of free drug available to bind to its receptors and exert its toxic effects.[1]

-

Enhanced Redistribution and Elimination: The "lipid shuttle" or "lipid subway" is an extension of this theory, suggesting that the lipid emulsion not only sequesters the drug but also facilitates its transport to organs of detoxification and elimination, such as the liver.[1][4]

dot

References

- 1. Intravenous Lipid Emulsion Therapy in Drug Overdose and Poisoning: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid infusion (this compound 20%®) for local anaesthetic toxicity [pch.health.wa.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mechanisms and Efficacy of Intravenous Lipid Emulsion Treatment for Systemic Toxicity From Local Anesthetics [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Understanding the Metabolic Effects of Intralipid in In Vivo Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intralipid, a sterile fat emulsion composed of soybean oil, egg yolk phospholipids, and glycerin, is widely utilized in clinical settings for parenteral nutrition. Beyond its nutritional applications, this compound serves as a valuable tool in preclinical in vivo research to investigate the metabolic consequences of increased lipid availability. This technical guide provides an in-depth overview of the metabolic effects of this compound administration in animal models, focusing on its impact on glucose and lipid metabolism, the underlying signaling pathways, and detailed experimental protocols. All quantitative data are summarized for comparative analysis, and key processes are visualized using diagrams to facilitate understanding.

Core Metabolic Effects of this compound

Intravenous or oral administration of this compound in in vivo models induces a state of acute hyperlipidemia, leading to a cascade of metabolic alterations. These changes primarily manifest as insulin resistance, altered glucose homeostasis, and modifications in lipid profiles.

Impact on Glucose Metabolism

This compound infusion is a well-established method for inducing acute insulin resistance in both human and animal models.[1] The increased availability of free fatty acids (FFAs) is thought to interfere with insulin signaling and glucose utilization in peripheral tissues.

-

Insulin Resistance: this compound administration consistently leads to a state of whole-body insulin resistance, characterized by a reduced glucose infusion rate (GIR) required to maintain euglycemia during a hyperinsulinemic clamp.[2][3] Studies have shown that a 3-hour systemic this compound infusion can inhibit insulin-stimulated glucose disposal by approximately 70% in rats.[2] Interestingly, the extent of lipid-induced insulin resistance may differ between sexes, with some studies suggesting women are less susceptible than men.[1][3]

-

Glucose Uptake and Oxidation: The infusion of this compound has been shown to decrease insulin-stimulated glucose uptake and oxidation in skeletal muscle.[4] For instance, a 24-hour low-grade this compound infusion in young men resulted in a 12% decrease in glucose disposal and a 24% decrease in glucose oxidation during a high-insulin clamp.[4] The competition between fatty acids and glucose for oxidation at the mitochondrial level, often referred to as the Randle cycle, is a key proposed mechanism for this effect.[5]

-

Hepatic Glucose Production: The effect of this compound on hepatic glucose production (HGP) can be variable. While some studies report no significant change in HGP during hyperinsulinemic conditions with this compound infusion,[3] others suggest that the fatty acids provided by this compound can stimulate gluconeogenesis.

Impact on Lipid Metabolism

As a lipid emulsion, this compound directly influences the plasma lipid profile and lipid metabolism within various tissues.

-

Plasma Lipids: Continuous infusion of this compound in rats leads to significant elevations in total cholesterol, HDL-cholesterol, and LDL-cholesterol levels.[6] The magnitude of this effect is dependent on the concentration and duration of the infusion.[6]

-

Hepatic Lipid Accumulation: The liver actively metabolizes the triglycerides from this compound.[7] This can lead to an increased hepatic content of triacylglycerols and the synthesis and release of ketone bodies.[7] Electron microscopy studies in rats have shown the presence of lipid particles in the spaces of Disse and within hepatocytes following this compound administration.[7]

-

Lipoprotein Metabolism: this compound infusion can alter the composition and levels of plasma lipoproteins, including an enrichment of apolipoprotein E (apoE) and apolipoprotein B (apoB), and an increase in the apoB48/apoB100 ratio.[8]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative metabolic changes observed in various in vivo studies following this compound administration.

Table 1: Effects of this compound on Glucose Metabolism

| Parameter | Animal Model/Subject | This compound Administration Protocol | Key Findings | Reference |

| Glucose Infusion Rate (GIR) | Sprague-Dawley Rats | Systemic infusion for 3 hours before a 2-hour insulin clamp | ~70% decrease in GIR | [2] |

| Whole-Body Glucose Infusion Rate | Healthy Men and Women | 7-hour infusion | 38% reduction in men, 26% reduction in women | [3] |

| Insulin-Stimulated Leg Glucose Uptake | Healthy Men and Women | 7-hour infusion | 60% reduction in men, 45% reduction in women | [3] |

| Glucose Disposal (High Insulin Clamp) | Young Men | 24-hour low-grade infusion | 12% decrease | [4] |

| Glucose Oxidation (High Insulin Clamp) | Young Men | 24-hour low-grade infusion | 24% decrease | [4] |

| Nonoxidative Glucose Disposal | Healthy Subjects | 4-hour insulin clamp with this compound from time 0 | 22% decrease | [5] |

Table 2: Effects of this compound on Lipid Profile

| Parameter | Animal Model | This compound Administration Protocol | Key Findings | Reference |

| Total Cholesterol | Fischer 344 Rats | 10% this compound for 96 hours (continuous infusion) | Significantly elevated | [6] |

| HDL-Cholesterol | Fischer 344 Rats | 10% this compound for 96 hours (continuous infusion) | Significantly elevated | [6] |

| LDL-Cholesterol | Fischer 344 Rats | 10% this compound for 96 hours (continuous infusion) | Significantly elevated | [6] |

| Plasma Triacylglycerol | Rats | Infusion of 10% or 20% this compound | Higher levels with 10% vs. 20% for the same triacylglycerol load | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies involving this compound. Below are representative protocols for intravenous infusion and oral administration in rodent models.

Intravenous Infusion Protocol (Rat Model)

This protocol is adapted from studies inducing acute insulin resistance.[2]

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Catheterization: Prior to the experiment, rats are anesthetized and catheters are surgically implanted in the jugular vein (for infusion) and carotid artery (for blood sampling). Animals are allowed to recover for several days.

-

Housing: Rats are housed individually and acclimatized to the experimental conditions.

-

Fasting: Animals are typically fasted overnight (approximately 16 hours) before the experiment.

-

This compound Infusion: A 20% this compound solution is infused systemically through the jugular vein catheter. A common infusion rate is 1.0 ml/h for a specified duration (e.g., 3 hours) prior to and/or during metabolic assessments.[9]

-

Metabolic Assessment (Hyperinsulinemic-Euglycemic Clamp):

-

Following the this compound infusion period, a continuous infusion of human insulin (e.g., 3 mU/kg/min) is initiated.[2]

-

A variable infusion of 20% glucose is started to maintain blood glucose at a constant level (euglycemia).

-

Arterial blood samples are taken at regular intervals (e.g., every 5-10 minutes) to monitor blood glucose levels.

-

The glucose infusion rate (GIR) required to maintain euglycemia is calculated and serves as a measure of insulin sensitivity.

-

Oral Gavage Protocol (Mouse Model)

This protocol is based on an oral this compound tolerance test to assess lipid handling capacity.[10][11]

-

Animal Model: C57BL/6 mice are a common choice for metabolic studies.

-

Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Sample: A small blood sample (T=0) is collected from the tail vein.

-

Oral Gavage:

-

A 20% this compound solution is administered via oral gavage using a proper gauge gavage needle (e.g., 18G for mice >25g).

-

The volume of this compound is calculated based on the mouse's body weight (e.g., 15 µl per gram of body weight).[10]

-

-

Post-Gavage Blood Sampling: Blood samples are collected from the tail vein at specified time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after gavage.[11]

-

Sample Processing and Analysis: Blood samples are centrifuged to separate plasma or serum. The supernatant, including the lipid layer, is collected for analysis of triglycerides and other lipid metabolites.

Signaling Pathways and Visualizations

The metabolic effects of this compound are mediated by complex intracellular signaling pathways. The primary pathways implicated are the insulin signaling cascade, the AMP-activated protein kinase (AMPK) pathway, and the mechanistic target of rapamycin (mTOR) pathway.

This compound-Induced Insulin Resistance Signaling

Elevated FFAs from this compound are thought to impair insulin signaling, particularly in skeletal muscle. This can occur through the activation of protein kinase C (PKC), which can lead to inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1), thereby dampening the downstream signaling cascade involving phosphoinositide 3-kinase (PI3K) and Akt. However, some studies suggest that this compound-induced insulin resistance can occur without impairing proximal insulin signaling.[1][3]

Role of AMPK and mTOR Signaling

AMPK acts as a cellular energy sensor. Under conditions of high energy availability, such as during this compound infusion, AMPK activity may be suppressed.[12] Reduced AMPK activity can lead to decreased fatty acid oxidation and increased lipid synthesis.[13] The mTOR pathway, particularly mTORC1, is a key regulator of cell growth and metabolism and is sensitive to nutrient availability. This compound-derived metabolites may influence mTOR signaling, further contributing to the observed metabolic changes.[14]

Experimental Workflow for In Vivo this compound Study

A typical experimental workflow for investigating the metabolic effects of this compound in an in vivo model is depicted below.

Conclusion

The use of this compound in in vivo models provides a robust and reproducible method for studying the metabolic consequences of acute lipid overload. This technical guide has outlined the core metabolic effects on glucose and lipid homeostasis, provided quantitative data from key studies, detailed experimental protocols for rodent models, and visualized the implicated signaling pathways. For researchers and drug development professionals, understanding these effects and methodologies is crucial for designing and interpreting preclinical studies aimed at developing novel therapeutics for metabolic diseases. The continued use of this model will undoubtedly yield further insights into the complex interplay between lipid and glucose metabolism.

References

- 1. Lipid-Induced Insulin Resistance Affects Women Less Than Men and Is Not Accompanied by Inflammation or Impaired Proximal Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berberine improves this compound-induced insulin resistance in murine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid-induced insulin resistance affects women less than men and is not accompanied by inflammation or impaired proximal insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insulin secretion and cellular glucose metabolism after prolonged low-grade this compound infusion in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time dependence of the interaction between lipid and glucose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound infusion on rat serum lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uptake and metabolism of this compound by rat liver: an electron-microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of intravenous infusions of commercial fat emulsions (this compound 10 or 20%) on rat plasma lipoproteins: phospholipids in excess are the main precursors of lipoprotein-X-like particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]

- 11. Video: Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]

- 12. AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

Intralipid as a Source of Essential Fatty Acids for In Vitro Systems: A Technical Guide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Intralipid, a sterile fat emulsion composed primarily of soybean oil, egg yolk phospholipids, and glycerin, serves as a critical source of calories and essential fatty acids (EFAs) in clinical parenteral nutrition.[1][2] Its utility extends into the laboratory, where it provides a reliable and consistent method for supplying essential fatty acids to in vitro systems. This guide details the composition of various this compound formulations, provides protocols for its use in cell culture, and explores its impact on cellular signaling pathways.

Composition and Formulations of this compound

This compound is commercially available in 10%, 20%, and 30% concentrations, each offering a different caloric density and lipid content.[2] The primary component is soybean oil, a rich source of the essential fatty acids linoleic acid (LA), an omega-6 fatty acid, and alpha-linolenic acid (ALA), an omega-3 fatty acid.[1][2] Egg yolk phospholipids act as an emulsifier, and glycerin is added to adjust the tonicity of the emulsion.[3][4]

The tables below summarize the quantitative composition of these formulations, providing a clear comparison for researchers selecting the appropriate concentration for their experimental needs.

Table 1: Composition of Commercial this compound Formulations

| Component | This compound 10% | This compound 20% | This compound 30% |

| Soya Oil | 100 g/L | 200 g/L | 300 g/L |

| Egg Yolk Phospholipids | 12 g/L | 12 g/L | 12 g/L |

| Glycerin | 22.5 g/L | 22.5 g/L | 17 g/L |

| Energy Content | 1.1 kcal/mL | 2.0 kcal/mL | 3.0 kcal/mL |

| Osmolality (mOsm/kg water) | ~300 | ~350 | ~310 |

Data sourced from Fresenius Kabi and FDA documentation.[5][6][7]

Table 2: Major Fatty Acid Composition of Soybean Oil in this compound

| Fatty Acid | Type | Percentage Range |

| Linoleic Acid (C18:2) | Omega-6 | 44 - 62% |

| Oleic Acid (C18:1) | Omega-9 | 19 - 30% |

| Palmitic Acid (C16:0) | Saturated | 7 - 14% |

| Alpha-Linolenic Acid (C18:3) | Omega-3 | 4 - 11% |

| Stearic Acid (C18:0) | Saturated | 1.4 - 5.5% |

The fatty acid profile is a key determinant of the biological effects observed in vitro.[5][7][8]

Experimental Protocols for In Vitro Use

Proper handling and dilution of this compound are crucial for ensuring sterility and achieving desired experimental concentrations. The following protocols provide a general framework for supplementing cell culture media and assessing cellular viability.

Preparation of this compound for Cell Culture Supplementation

This protocol describes the aseptic dilution of a commercial 20% this compound stock to prepare a working solution for addition to cell culture media.

Note on Working Concentration: The optimal concentration of this compound depends on the cell type and experimental goals. A 1:100 dilution of a 20% emulsion (resulting in a 0.2% final concentration) is considered comparable to human plasma levels after parenteral infusion.[5] Studies have successfully used concentrations up to 1% (a 1:20 dilution of 20% this compound) for short-term incubations.[9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific in vitro system.

Protocol for Assessing Cell Viability (MTT Assay)

After supplementing cells with this compound, it is important to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.

Impact on Cellular Signaling Pathways

The essential fatty acids delivered by this compound are not merely nutrients; they are active signaling molecules that can influence a variety of cellular pathways.

Endothelial Nitric Oxide Synthase (eNOS) Activation Pathway

In human umbilical vein endothelial cells (HUVECs), this compound has been shown to induce the release of nitric oxide (NO), a key signaling molecule in vasodilation and cellular protection.[9] This process is initiated by the uptake of fatty acids through the CD36 receptor.

This pathway highlights how this compound can directly modulate endothelial cell function, an important consideration in studies related to cardiovascular physiology and pathology. The fatty acids in this compound enter endothelial cells via a CD36/caveolin-1 receptor complex, leading to the upregulation of src-kinase-1.[9] This kinase then phosphorylates eNOS, increasing its activity and resulting in the release of nitric oxide.[9]

Immunomodulatory Effects on Natural Killer (NK) Cells

This compound is also recognized for its immunomodulatory properties, particularly its ability to suppress the activity of Natural Killer (NK) cells.[8][10] While the precise molecular mechanisms are still under investigation, it is believed that the fatty acids in this compound, potentially through peroxisome proliferator-activated receptor (PPAR) stimulation, can alter NK cell function.[10]

This suppressive effect on NK cells has led to the investigation of this compound as an adjunctive therapy in reproductive immunology, specifically in cases of recurrent implantation failure or pregnancy loss where an overactive immune response is suspected.[10][11] In vitro studies have also shown that lipid emulsions can alter T-cell parameters and decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-2.[10][12]

Conclusion

This compound is a versatile and valuable tool for in vitro research, providing a consistent and physiologically relevant source of essential fatty acids. By understanding its composition and following standardized protocols, researchers can effectively utilize this compound to investigate lipid metabolism, cellular signaling, and immunomodulation in a controlled laboratory setting. The data tables and experimental frameworks provided in this guide offer a foundation for incorporating this compound into a wide range of in vitro studies, from basic cell biology to preclinical drug development.

References

- 1. This compound 20 , emulsion 68890-65-3 [sigmaaldrich.com]

- 2. drugs.com [drugs.com]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Development and Validation of In Vitro Assessment Protocol of Novel Intravenous Nanoemulsions for Parenteral Nutrition [mdpi.com]

- 6. The Use of this compound Infusions in the Prevention of Embryo Implantation Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nps.org.au [nps.org.au]

- 8. fertility-academy.co.uk [fertility-academy.co.uk]

- 9. This compound™ Increases Nitric Oxide Release from Human Endothelial Cells during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of this compound infusion on peripheral blood T cells and plasma cytokines in women undergoing assisted reproduction treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunomodulatory Properties of Intralipid in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intralipid, a sterile fat emulsion composed of soybean oil, egg yolk phospholipids, and glycerin, has long been utilized in clinical nutrition.[1] Beyond its role in providing essential fatty acids and calories, a growing body of research has unveiled its significant immunomodulatory properties. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences the immune system, its effects on key immune cell populations, and detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the immunomodulatory potential of this compound.

Introduction: this compound Composition and Immunomodulatory Overview

This compound is a complex emulsion with immunomodulatory effects attributed primarily to its lipid components, particularly the polyunsaturated fatty acids (PUFAs) derived from soybean oil.[2] The composition of a typical 20% this compound emulsion is provided in Table 1. The fatty acids within this compound, such as linoleic acid and α-linolenic acid, are precursors to a variety of signaling molecules that can influence inflammatory pathways and immune cell function.[2]

Table 1: Composition of this compound 20%

| Component | Concentration |

| Soybean Oil | 200 g/L |

| Egg Yolk Phospholipids | 12 g/L |

| Glycerin | 22.5 g/L |

| Water for Injection | q.s. |

| Fatty Acid Composition of Soybean Oil | |

| Linoleic Acid (omega-6) | 44-62% |

| Oleic Acid (omega-9) | 19-30% |

| Palmitic Acid | 7-14% |

| α-Linolenic Acid (omega-3) | 4-11% |

| Stearic Acid | 1.4-5.5% |

Source: Fresenius Kabi[1]

The immunomodulatory effects of this compound are multifaceted, encompassing the modulation of macrophage polarization, the regulation of T cell and Natural Killer (NK) cell activity, and the alteration of cytokine production profiles. These effects are largely mediated through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Mechanisms of Action: Key Signaling Pathways

This compound exerts its immunomodulatory effects by influencing critical intracellular signaling pathways that govern immune cell activation, differentiation, and effector functions. Two of the most well-characterized pathways involved are the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

PPAR Signaling Pathway

The fatty acid components of this compound can act as ligands for PPARs, a family of nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation.[3][4] Activation of PPARγ, in particular, has been shown to suppress the expression of pro-inflammatory genes and promote an anti-inflammatory M2 phenotype in macrophages.[5]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of pro-inflammatory gene expression.[6] this compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[7] This inhibition can occur through PPARγ-dependent mechanisms, where activated PPARγ interferes with the transcriptional activity of NF-κB.[8]

Effects on Immune Cell Populations

This compound has demonstrated significant effects on a variety of immune cells, including macrophages, T cells, and NK cells.

Macrophage Polarization

This compound can modulate the polarization of macrophages, which are key players in both innate and adaptive immunity.[9] Research has shown that this compound can promote the polarization of macrophages towards an anti-inflammatory M2-like phenotype, characterized by the expression of specific cell surface markers and the production of anti-inflammatory cytokines.[9]

Table 2: Effect of this compound on Macrophage Polarization Markers

| Macrophage Phenotype | Marker | Change with this compound Treatment | Reference |

| M1 (Pro-inflammatory) | CD80 | ↓ | [9] |

| CD86 | ↓ | [9] | |

| iNOS | ↓ | [9] | |

| M2 (Anti-inflammatory) | CD163 | ↑ | [9] |

| CD206 (Mannose Receptor) | ↑ | [9] | |

| Arginase-1 | ↑ | [5] |

T Lymphocytes

The impact of this compound on T cell populations is complex and appears to be context-dependent. Some studies suggest that this compound can suppress T cell proliferation and alter cytokine production profiles, potentially through the induction of regulatory T cells (Tregs).[10] However, other research indicates a more nuanced effect, with the potential for both pro- and anti-inflammatory responses depending on the specific experimental conditions.[11]

Natural Killer (NK) Cells

This compound has been reported to suppress the cytotoxic activity of NK cells.[12] This effect is thought to be beneficial in certain contexts, such as recurrent pregnancy loss, where excessive NK cell activity may be detrimental.[1]

Modulation of Cytokine Production

This compound can significantly alter the cytokine milieu, generally promoting a shift from a pro-inflammatory to an anti-inflammatory profile. This is achieved by both inhibiting the production of pro-inflammatory cytokines and enhancing the secretion of anti-inflammatory cytokines.

Table 3: Effect of this compound on Cytokine Production by PBMCs

| Cytokine | Predominant Function | Effect of this compound | Representative Concentration Change (pg/mL) | Reference |

| Pro-inflammatory | ||||

| TNF-α | Pro-inflammatory | ↓ | Varies with dose and stimulus | [13] |

| IL-1β | Pro-inflammatory | ↓ | Varies with dose and stimulus | [13] |

| IL-6 | Pro- and Anti-inflammatory | ↓ or No Change | Varies with dose and stimulus | [13][14] |

| IFN-γ | Pro-inflammatory, Th1 response | ↓ | Varies with dose and stimulus | [15] |

| Anti-inflammatory | ||||

| IL-10 | Anti-inflammatory | ↑ or ↓ | Varies with dose and stimulus | [13][14] |

| IL-4 | Anti-inflammatory, Th2 response | No Significant Change | - | [16] |

Note: The quantitative changes in cytokine levels are highly dependent on the experimental setup, including the concentration of this compound, the cell type, and the presence of other stimuli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory properties of this compound.

In Vitro Macrophage Polarization Assay

This protocol describes the differentiation of monocytes into macrophages and their subsequent polarization in the presence of this compound.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)

-

This compound 20%

-

Lipopolysaccharide (LPS) for M1 polarization (positive control)

-

Interleukin-4 (IL-4) for M2 polarization (positive control)

-

Antibodies for flow cytometry analysis of macrophage markers (e.g., anti-CD80, anti-CD86, anti-CD163, anti-CD206)

-

RNA extraction kit and reagents for qRT-PCR

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Seed PBMCs in a 6-well plate at a density of 2 x 10^6 cells/well in complete RPMI-1640 medium.

-

Allow monocytes to adhere for 2 hours at 37°C in a 5% CO2 incubator.

-

Remove non-adherent cells by washing with PBS.

-

Differentiate adherent monocytes into macrophages by culturing in complete RPMI-1640 medium containing 50 ng/mL of M-CSF for 6 days. Replace the medium every 2-3 days.

-

On day 7, treat the differentiated macrophages with varying concentrations of this compound (e.g., 0.02 mg/mL and 0.2 mg/mL) for 72 hours. Include untreated controls, LPS-treated (100 ng/mL) M1 controls, and IL-4-treated (20 ng/mL) M2 controls.

-

After incubation, harvest the cells for analysis.

-

For flow cytometry, detach the cells, stain with fluorescently labeled antibodies against M1 and M2 markers, and analyze using a flow cytometer.

-

For qRT-PCR, lyse the cells, extract total RNA, synthesize cDNA, and perform quantitative real-time PCR using primers for M1 and M2 marker genes.

T Cell Proliferation and Cytokine Analysis

This protocol outlines the assessment of this compound's effect on T cell proliferation and cytokine production.

Materials:

-

PBMCs isolated from healthy donors

-

Complete RPMI-1640 medium

-

This compound 20%

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads as a T cell mitogen

-

CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking

-

Antibodies for flow cytometry analysis of T cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8)

-

Luminex multiplex cytokine assay kit

Procedure:

-

Isolate PBMCs as described in section 5.1.

-

Label PBMCs with CFSE according to the manufacturer's protocol.

-

Seed CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Treat the cells with different concentrations of this compound in the presence or absence of a T cell mitogen (e.g., 1 µg/mL PHA).

-

Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

-

After incubation, harvest the supernatant for cytokine analysis using a Luminex assay.

-

Harvest the cells, stain with antibodies against T cell surface markers, and analyze T cell proliferation by measuring the dilution of CFSE fluorescence using a flow cytometer.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the immunomodulatory properties of this compound.

Conclusion and Future Directions

This compound exhibits potent and diverse immunomodulatory properties, primarily driven by its fatty acid components. Its ability to modulate macrophage polarization, T cell responses, and cytokine production highlights its potential as a therapeutic agent in a range of inflammatory and autoimmune conditions. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers to further explore and characterize the intricate mechanisms underlying this compound's effects on the immune system. Future research should focus on elucidating the precise molecular targets of this compound's components, defining optimal dosing strategies for specific immunomodulatory outcomes, and exploring its therapeutic efficacy in preclinical and clinical settings. The continued investigation of this compound's immunomodulatory properties holds significant promise for the development of novel therapeutic interventions.

References

- 1. The Use of this compound Infusions in the Prevention of Embryo Implantation Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PPARgamma in immunity and inflammation: cell types and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. PPARγ and the Innate Immune System Mediate the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Impacts of this compound on Nanodrug Abraxane Therapy and on the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound infusion on peripheral blood T cells and plasma cytokines in women undergoing assisted reproduction treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Protective Veil: A Technical Guide to Intralipid's Antioxidant Mechanisms

For Immediate Release

[City, State] – A comprehensive technical guide released today details the intricate mechanisms by which Intralipid, a widely used intravenous fat emulsion, exerts protective effects against oxidative stress. This in-depth resource, tailored for researchers, scientists, and drug development professionals, elucidates the cellular and molecular pathways activated by this compound, offering a valuable tool for advancing therapeutic strategies in conditions marked by oxidative damage.

The guide meticulously outlines how this compound and its metabolites modulate cellular redox homeostasis, highlighting two primary, yet distinct, pathways. One key mechanism involves the endocytosis of this compound by endothelial cells via the CD36 receptor, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent release of nitric oxide (NO), a potent signaling molecule with protective properties.[1][2] A second, more nuanced pathway reveals that palmitoylcarnitine, a metabolite of this compound, paradoxically induces a controlled burst of reactive oxygen species (ROS) by inhibiting complex IV of the mitochondrial electron transport chain.[3][4][5][6][7] This mild oxidative signal activates the Reperfusion Injury Salvage Kinases (RISK) pathway, ultimately fortifying cells against more severe oxidative insults.[3][4][5][6][7]

This whitepaper provides a thorough examination of the experimental evidence supporting these discoveries. Quantitative data from key studies are summarized in structured tables for straightforward comparison, and detailed experimental protocols are provided to enable replication and further investigation. Furthermore, the guide includes custom-generated diagrams using the DOT language to visually represent the complex signaling cascades and experimental workflows, ensuring clarity and facilitating a deeper understanding of the subject matter.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the protective effects of this compound against oxidative stress.

Table 1: Effects of this compound on Protein Expression and Nitric Oxide Production in Human Umbilical Vein Endothelial Cells (HUVECs)

| Parameter | Control | 1% this compound Treatment | Percentage Change | Reference |

| CD36 Expression | Normalized to 100% | 227% | +127% | [1][2] |

| Dynamin-2 Expression | Normalized to 100% | 152% | +52% | [1][2] |

| src-Kinase-1 Expression | Normalized to 100% | 440% | +340% | [1][2] |

| Phospho-eNOS / eNOS Ratio | Normalized to 100% | 163% | +63% | [1][2] |

| Nitric Oxide (NO) Fluorescence | Normalized to 100% | 202% | +102% | [1][2] |

Table 2: Cardioprotective Effects of this compound and the Role of ROS

| Experimental Group | Outcome Measure | Result | Reference |

| Ischemia/Reperfusion (I/R) + 1% this compound | Postischemic Cardiac Recovery | Enhanced | [3][4] |

| I/R + 1% this compound | Akt and Erk1/2 Activation | Increased | [3][4] |

| I/R + 1% this compound + ROS Scavenger (MPG) | Postischemic Cardiac Recovery | Abolished | [3][4] |

| I/R + Palmitoylcarnitine | Postischemic Cardiac Recovery | Mimicked this compound's effect | [5] |

| I/R + Palmitoylcarnitine + ROS Scavenger (MPG) | Postischemic Cardiac Recovery | Abolished | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment for Endothelial Cell Studies

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were used as the primary in vitro model.[1][2]

-

Culture Conditions: HUVECs were cultured in standard endothelial cell growth medium supplemented with growth factors and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: Cells were exposed to a 1% solution of this compound for a duration of 2 hours.[1][2]

-

Induction of Oxidative Stress: Following this compound treatment, oxidative stress was induced by exposing the cells to 0.2 mM hydrogen peroxide (H₂O₂) for 2 hours.[1][2]

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Whole-cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against CD36, dynamin-2, src-kinase-1, eNOS, and phospho-eNOS. β-actin was used as a loading control.[1][2]

-

Detection: After incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Measurement

-

Fluorescent Probe: The production of NO was quantified using the fluorescent probe 4,5-diaminofluorescein (DAF-FM) diacetate.

-

Procedure: HUVECs were loaded with DAF-FM diacetate, and the fluorescence intensity was measured using a fluorescence microscope or plate reader. An increase in fluorescence corresponds to higher levels of NO production.[1]

Isolated Heart Perfusion Model for Cardioprotection Studies

-

Animal Model: Sprague-Dawley rat hearts were utilized for ex vivo studies of ischemia-reperfusion injury.[3][4]

-

Perfusion Protocol: Hearts were subjected to a period of ischemia (15 minutes) followed by reperfusion (30 minutes).[3][4]

-

Treatment: 1% this compound was administered at the onset of reperfusion. In some experimental groups, the ROS scavenger N-(2-mercaptopropionyl)-glycine (MPG) was co-administered.[3][4]

-

Functional Assessment: Left ventricular work was measured to assess cardiac functional recovery.[3][4]

Measurement of Mitochondrial ROS Production

-

Assay: Mitochondrial hydrogen peroxide (H₂O₂) release was measured using the Amplex Red assay in permeabilized cardiac fibers.[4]

-

Principle: Amplex Red reacts with H₂O₂ in the presence of horseradish peroxidase to produce the highly fluorescent compound resorufin. The increase in fluorescence is proportional to the amount of H₂O₂ produced.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. This compound™ Increases Nitric Oxide Release from Human Endothelial Cells during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Increases Nitric Oxide Release from Human Endothelial Cells During Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of this compound®-mediated cardioprotection complex IV inhibition by the active metabolite, palmitoylcarnitine, generates reactive oxygen species and activates reperfusion injury salvage kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mechanism of this compound®-Mediated Cardioprotection Complex IV Inhibition by the Active Metabolite, Palmitoylcarnitine, Generates Reactive Oxygen Species and Activates Reperfusion Injury Salvage Kinases | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. The mechanism of this compound®-mediated cardioprotection complex IV inhibition by the active metabolite, palmitoylcarnitine, generates reactive oxygen species and activates reperfusion injury salvage kinases. [sonar.rero.ch]

The Genesis of Intravenous Lipid Emulsions: A Technical History of Intralipid's Development for Parenteral Nutrition

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the research and development of Intralipid, the pioneering fat emulsion that revolutionized parenteral nutrition. We delve into the foundational experimental protocols, quantitative product specifications, and metabolic pathways that established this compound as a cornerstone of clinical nutrition.

Introduction: The Quest for a Safe Intravenous Fat Source

The mid-20th century presented a significant clinical challenge: providing adequate caloric intake and essential fatty acids to patients unable to absorb nutrients through the gastrointestinal tract. Early attempts to create intravenous fat emulsions, dating back to the 1920s, were plagued by severe adverse reactions, including fever, hemolysis, and organ damage.[1] These toxicities were largely attributed to unstable emulsions made with cottonseed oil and impure emulsifiers, which led to the formation of large, inflammatory lipid particles.[2][3] A safe, stable, and metabolically compatible intravenous lipid source was urgently needed.

The breakthrough came in the early 1960s from the laboratory of Professor Arvid Wretlind in Sweden.[4] His work culminated in the development of this compound, an emulsion of soybean oil stabilized with egg yolk phospholipids.[3] This formulation's success lay in its biomimetic design; the fat particles were similar in size and structure to naturally occurring chylomicrons, allowing for safe and efficient metabolism.[1] this compound was approved for clinical use in Sweden in 1962 and became the first broadly successful and well-tolerated intravenous fat emulsion, paving the way for modern total parenteral nutrition (TPN).[4][5]

Foundational Experimental Protocols

The development of this compound was underpinned by meticulous and systematic experimentation. The following sections reconstruct the probable methodologies used during this foundational period, based on historical accounts and established scientific principles of the era.

Emulsion Formulation and Preparation

The primary goal was to create a stable oil-in-water emulsion with a particle size distribution that avoided the toxicity of earlier formulations. The protocol centered on the principles of high-energy emulsification.

Methodology:

-

Phase Preparation :

-

Oil Phase : Highly refined soybean oil was selected as the lipid core, providing a rich source of polyunsaturated fatty acids.

-

Aqueous Phase : An aqueous solution was prepared containing purified egg yolk phospholipids as the emulsifying agent and glycerin to render the final emulsion isotonic with blood.[4]

-

-

Pre-Emulsification : The oil phase was gradually added to the heated aqueous phase under continuous agitation with a high-shear mixer (e.g., a rotor-stator homogenizer). This process created a coarse, unstable "pre-emulsion" of large oil droplets dispersed in the aqueous phase.

-

High-Pressure Homogenization : The critical step for achieving a safe particle size was passing the pre-emulsion through a high-pressure homogenizer.[6][7]

-

The pre-emulsion was forced at high pressure (e.g., 100-500 bar) through a narrow valve or gap.[8]

-

The intense shear stress, cavitation, and turbulence subjected the coarse droplets to extreme disruptive forces, breaking them down into the submicron range.[6][8]

-

This process was typically repeated for multiple cycles to ensure a narrow and stable particle size distribution.

-

-

Sterilization and Packaging : The final nano-emulsion was dispensed into glass bottles and terminally sterilized by autoclaving. The formulation's stability to heat was a crucial advantage. The bottles were then sealed, often under a nitrogen atmosphere to prevent lipid peroxidation.[9]

Caption: Reconstructed workflow for the preparation of this compound.

Preclinical Safety and Tolerance Studies

Before human trials, the safety of the new formulation had to be rigorously established in animal models. Wretlind's group developed a novel biological testing system that was crucial for success.[3] This system emphasized testing nutrients based on the energy requirements of the animal species, rather than simply scaling the human dose by body weight, which was the standard for toxicity tests at the time.[1]

Methodology:

-

Animal Models : Studies were conducted in multiple species, primarily rats and dogs, to assess both acute and long-term tolerance.[3][10]

-

Dosing Regimen :

-

Acute Toxicity : Animals received a single large intravenous dose of the emulsion to determine the maximum tolerated dose and observe any immediate adverse reactions.

-

Chronic Tolerance : Animals were administered daily intravenous infusions of this compound for extended periods (e.g., four weeks or more). The dosage was calculated to provide a significant portion of the animal's daily caloric needs.

-

-

Parameters Monitored :

-

Clinical Observations : Daily monitoring for signs of distress, changes in behavior, and local reactions at the infusion site.

-

Hematology and Blood Chemistry : Regular blood sampling to analyze parameters such as erythrocyte count, hemoglobin, liver function enzymes, and plasma lipids.[10]

-

Growth and Body Weight : Body weight was recorded regularly to ensure the nutritional adequacy of the regimen.

-

Quantitative Data and Product Specifications

The success of this compound was defined by its specific, controlled physicochemical properties that ensured its safety and efficacy. Early formulations were available in 10% and 20% concentrations.

Table 1: Composition of Early this compound Formulations

| Component | This compound 10% (g/L) | This compound 20% (g/L) |

| Purified Soybean Oil | 100 | 200 |

| Purified Egg Yolk Phospholipids | 12 | 12 |

| Glycerol | 22.5 | 22.5 |

| Water for Injection | q.s. to 1 L | q.s. to 1 L |

Source: Data compiled from multiple sources referencing the original formulations.[4][11][12]

Table 2: Key Physicochemical Properties of this compound

| Parameter | This compound 10% | This compound 20% |

| Mean Particle Size | ~0.5 micron (500 nm) | ~0.5 micron (500 nm) |

| pH | ~8.0 (adjusted with NaOH) | ~8.0 (adjusted with NaOH) |

| Osmolality (mOsm/kg water) | ~300 | ~350 |

| Caloric Content (kcal/mL) | 1.1 | 2.0 |

Source: Data from FDA product labeling and historical clinical studies.[1][13]

A key difference between the 10% and 20% emulsions was the phospholipid-to-triglyceride ratio. The 10% solution had a higher ratio, which was later found to sometimes contribute to hyperlipidemia due to an excess of phospholipid particles.[12][14] Consequently, the 20% emulsion, with its lower phospholipid-to-triglyceride ratio, is often preferred in clinical practice.[14]

Metabolic Fate and Signaling Pathway

This compound particles are designed to be cleared from the bloodstream in a manner analogous to endogenous chylomicrons. This metabolic pathway is primarily mediated by the enzyme lipoprotein lipase (LPL).

Upon intravenous infusion, the lipid particles enter the circulation. They interact with high-density lipoproteins (HDL), acquiring apolipoproteins, particularly ApoC-II, on their surface. ApoC-II acts as a crucial cofactor, activating lipoprotein lipase (LPL) enzymes anchored to the endothelial surface of capillaries in peripheral tissues like adipose and muscle tissue.

Activated LPL hydrolyzes the triglyceride core of the this compound particles, breaking them down into free fatty acids (FFAs) and glycerol. These smaller molecules are then taken up by adjacent cells. FFAs are used either for immediate energy production via β-oxidation or are re-esterified back into triglycerides for storage. The remnant particles, now smaller and depleted of triglycerides, are ultimately cleared from circulation by the liver.

Caption: Metabolic clearance pathway of this compound via lipoprotein lipase.

Conclusion

The historical development of this compound represents a landmark achievement in pharmaceutical science and clinical nutrition. Through a combination of rational formulation design, innovative emulsification technology, and a novel approach to preclinical safety testing, Arvid Wretlind and his colleagues overcame the significant toxicity hurdles that had limited parenteral nutrition. The resulting product was not only safe but was metabolized by the body in a near-physiological manner. The principles established during the development of this compound—particularly the importance of particle size control and biomimicry—continue to guide the formulation of next-generation lipid emulsions and other complex parenteral drug delivery systems.

References

- 1. fresenius-kabi.com [fresenius-kabi.com]

- 2. Injectable Lipid Emulsions—Advancements, Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of fat emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid emulsion - Wikipedia [en.wikipedia.org]

- 5. Impact of Providing a Combination Lipid Emulsion Compared With a Standard Soybean Oil Lipid Emulsion in Children Receiving Parenteral Nutrition: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-pressure homogenization method: Significance and symbolism [wisdomlib.org]

- 9. publications.ashp.org [publications.ashp.org]

- 10. TOXICITY TESTING OF FAT EMULSIONS. I. TOLERANCE STUDY OF LONG-TERM INTRAVENOUS ADMINISTRATION OF this compound IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of this compound 10% and this compound 20% as a source of energy and essential fatty acids--a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intravenous this compound 10% vs. 20%, hyperlipidemia, and increase in lipoprotein X in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Review: Lipid Formulations for the Adult and Pediatric Patient: Understanding the Differences - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intralipid in Local Anesthetic Systemic Toxicity (LAST) Rescue Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Intralipid® (a 20% intravenous fat emulsion) in preclinical research models of Local Anesthetic Systemic Toxicity (LAST). The information is intended to guide the design and execution of experiments aimed at investigating the efficacy and mechanisms of lipid emulsion rescue.

Introduction to LAST and this compound Rescue

Local Anesthetic Systemic Toxicity (LAST) is a rare but potentially fatal complication arising from the inadvertent intravascular injection or excessive absorption of local anesthetics.[1][2] The primary agents implicated are the more lipophilic, long-acting amide local anesthetics such as bupivacaine.[1] The clinical presentation of LAST can range from central nervous system (CNS) symptoms like seizures to severe cardiovascular collapse, including arrhythmias and asystole.[1][2]

Intravenous lipid emulsion (ILE) therapy, commonly using 20% this compound, has emerged as a standard of care for the treatment of LAST.[3] The primary proposed mechanism is the "lipid sink" theory, where the infused lipid droplets create an expanded intravascular lipid phase that sequesters the lipophilic local anesthetic, drawing it away from target tissues like the heart and brain.[1][3][4] Other contributing mechanisms include the "lipid shuttle" for transport to the liver for detoxification, direct cardiotonic effects, and modulation of cellular signaling pathways.[4][5]

Experimental Protocols

The following protocols are synthesized from various preclinical studies and are intended as a guide. Researchers should adapt these protocols to their specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Animal Models

Several animal models have been successfully used to study LAST, with the choice of model often depending on the specific research question and available resources. Common models include:

-

Rodent (Rat) Model: Cost-effective for initial screening and mechanistic studies.[6]

-

Canine (Dog) Model: Offers a cardiovascular system more analogous to humans.[7]

-

Porcine (Pig) Model: Provides a close approximation of human cardiovascular physiology and is suitable for detailed hemodynamic studies.[8]

-

Ovine (Sheep) Model: Has been used to demonstrate bupivacaine-induced arrhythmias.[9][10]

Induction of Local Anesthetic Systemic Toxicity

The most common method for inducing LAST in an experimental setting is the intravenous administration of a toxic dose of a local anesthetic, typically bupivacaine.

Materials:

-

Local anesthetic (e.g., bupivacaine hydrochloride)

-

Sterile saline for dilution

-

Infusion pump

-

Intravenous catheters

Procedure (Example using a pig model):

-

Anesthetize the animal according to an approved protocol (e.g., with isoflurane).[11]

-

Establish intravenous access for drug administration and fluid maintenance.

-

Monitor baseline hemodynamic parameters, including electrocardiogram (ECG), mean arterial pressure (MAP), and heart rate (HR).

-

Infuse bupivacaine intravenously at a predetermined rate and dose until a specific endpoint is reached, such as a 50% reduction in baseline MAP or the onset of severe arrhythmias.[11] A common dose of bupivacaine used in dog models is 10 mg/kg administered over 10 seconds.[7]

This compound Rescue Protocol

This protocol outlines the administration of 20% this compound following the induction of LAST.

Materials:

-

20% this compound® intravenous fat emulsion

-

Syringes and infusion pump

-

Intravenous administration set

Procedure:

-

Upon reaching the predefined toxicity endpoint, immediately cease the local anesthetic infusion.

-

Administer a bolus of 20% this compound at a dose of 1.5 mL/kg over 1-2 minutes.[2][12]

-

Immediately following the bolus, commence a continuous intravenous infusion of 20% this compound at a rate of 0.25 mL/kg/min .[2]

-

Continue the infusion for a minimum of 10 minutes after hemodynamic stability is restored.[12] In some experimental protocols, the infusion is continued for a set duration (e.g., 30 minutes).[11]

-

If hemodynamic instability persists after the initial bolus, a repeat bolus of 1.5 mL/kg can be administered. Some protocols allow for up to two repeat boluses at 5-minute intervals.[12]

-

Throughout the rescue procedure, continue to monitor and record all hemodynamic and physiological parameters.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating this compound rescue from LAST.

Table 1: Hemodynamic Effects of this compound Rescue in a Porcine Model of Bupivacaine Toxicity [8][11]

| Parameter | This compound Group | Control (Ringer's Acetate) Group | p-value |

| Time to MAP Recovery | Faster | Slower | < 0.0001 |

| Systemic Vascular Resistance | More rapid increase | Slower increase | < 0.0001 |

| Cardiac Index | No significant increase | No significant increase | N/A |

| Left Ventricular Ejection Fraction | No significant increase | No significant increase | N/A |

Table 2: Bupivacaine Plasma Concentrations in a Porcine Model [8]

| Parameter | This compound Group (mg·min/L) | Control (Ringer's Acetate) Group (mg·min/L) | p-value |

| Total Bupivacaine AUC | 105.2 (± 13.6) | 88.1 (± 7.1) | 0.019 |

| Lipid-Un-entrapped Bupivacaine AUC | 97.0 (± 14.5) | N/A | < 0.0001 (compared to total bupivacaine in the this compound group) |

Table 3: Survival Outcomes in Animal Models of Bupivacaine-Induced Cardiac Arrest [7][13]

| Study Animal | Treatment Group | Control Group (Saline/Standard Resuscitation) | Outcome |

| Dogs | 100% Survival (6/6) | 0% Survival (0/6) | Significantly improved survival with lipid rescue.[7] |

| Meta-analysis of Animal Studies | Odds Ratio of Death: 0.24 (95% CI: 0.1-0.56) | N/A | Lipid emulsion significantly reduced the odds of death in resuscitative models.[13] |

Visualization of Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates the typical experimental workflow for an this compound rescue experiment in an animal model of LAST.

Caption: Experimental workflow for this compound rescue in a LAST animal model.

Signaling Pathways of this compound Rescue

This diagram illustrates the multifaceted mechanisms of action of this compound in rescuing from LAST, including the "lipid sink" and "lipid shuttle" theories, as well as direct effects on cellular signaling pathways.

Caption: Proposed signaling pathways for this compound rescue from LAST.

References

- 1. apsf.org [apsf.org]

- 2. Lipid Emulsion Therapy for Local Anesthetic Systemic Toxicity — NUEM Blog [nuemblog.com]

- 3. Lipid infusion (this compound 20%®) for local anaesthetic toxicity [pch.health.wa.gov.au]

- 4. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanisms and Efficacy of Intravenous Lipid Emulsion Treatment for Systemic Toxicity From Local Anesthetics [frontiersin.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. rapm.bmj.com [rapm.bmj.com]

- 8. The effects of intravenous lipid emulsion on hemodynamic recovery and myocardial cell mitochondrial function after bupivacaine toxicity in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bupivacaine-induced cardiac arrhythmias in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. csahq.org [csahq.org]

- 11. Intravenous lipid emulsion only minimally influences bupivacaine and mepivacaine distribution in plasma and does not enhance recovery from intoxication in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipid Emulsion for Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid emulsion improves survival in animal models of local anesthetic toxicity: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intralipid® Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction